molecular formula C32H25ClN2O2S B11515861 6-(Benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate

6-(Benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate

Cat. No.: B11515861
M. Wt: 537.1 g/mol
InChI Key: VGRKCIHVRJNNFH-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyridine core substituted with benzylsulfanyl, chlorophenyl, cyano, and phenyl groups, along with a benzoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tetrahydropyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chlorobenzaldehyde, benzyl mercaptan, and a nitrile source under basic conditions.

    Substitution Reactions:

    Esterification: The final step involves esterification of the tetrahydropyridine derivative with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for cyano group reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the cyano and chlorophenyl groups.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its substituents.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The cyano group could form hydrogen bonds or electrostatic interactions with target proteins, while the aromatic rings could engage in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridine: Lacks the benzoate ester group.

    4-(2-Chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridine: Lacks both the benzylsulfanyl and benzoate ester groups.

    6-(Benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl acetate: Contains an acetate ester instead of a benzoate ester.

Uniqueness

The presence of the benzoate ester group in 6-(benzylsulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,2,3,4-tetrahydropyridin-2-yl benzoate distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its biological activity. This unique structural feature could make it more suitable for certain applications, such as drug delivery or material science.

Properties

Molecular Formula

C32H25ClN2O2S

Molecular Weight

537.1 g/mol

IUPAC Name

[6-benzylsulfanyl-4-(2-chlorophenyl)-5-cyano-2-phenyl-3,4-dihydro-1H-pyridin-2-yl] benzoate

InChI

InChI=1S/C32H25ClN2O2S/c33-29-19-11-10-18-26(29)27-20-32(25-16-8-3-9-17-25,37-31(36)24-14-6-2-7-15-24)35-30(28(27)21-34)38-22-23-12-4-1-5-13-23/h1-19,27,35H,20,22H2

InChI Key

VGRKCIHVRJNNFH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)SCC4=CC=CC=C4)C#N)C5=CC=CC=C5Cl

Origin of Product

United States

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